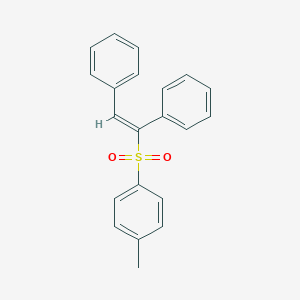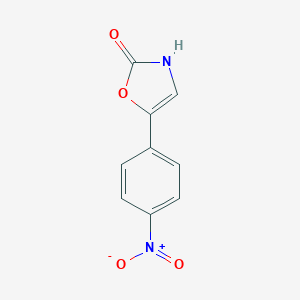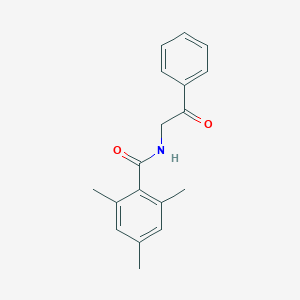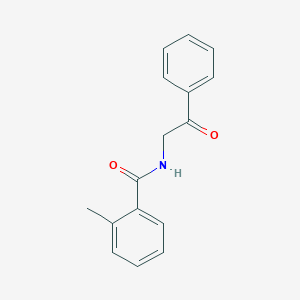![molecular formula C17H12N2O4 B371870 2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione](/img/structure/B371870.png)
2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of the ring(s)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione typically involves multi-step organic reactions. One common method involves the cyclization of precursor compounds under specific conditions. For example, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It might be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione is not well understood. it is likely to interact with specific molecular targets and pathways within cells. For example, it might bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic compounds with imidazo and benzoxazine rings, such as:
- Imidazo[2,1-b][1,3]thiazole derivatives
- Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives
Uniqueness
What sets 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione apart is its unique ring structure, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H12N2O4 |
|---|---|
Poids moléculaire |
308.29g/mol |
Nom IUPAC |
2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione |
InChI |
InChI=1S/C17H12N2O4/c20-15-11-5-1-3-7-13(11)22-17-18(15)9-10-19(17)16(21)12-6-2-4-8-14(12)23-17/h1-8H,9-10H2 |
Clé InChI |
BWXFDQPSCXSWAH-UHFFFAOYSA-N |
SMILES |
C1CN2C(=O)C3=CC=CC=C3OC24N1C(=O)C5=CC=CC=C5O4 |
SMILES canonique |
C1CN2C(=O)C3=CC=CC=C3OC24N1C(=O)C5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B371787.png)
![Diphenyl[1-(1-phenylethyl)-2-azetidinyl]methanol](/img/structure/B371790.png)
![1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene](/img/structure/B371791.png)
![Dicyclohexyl[1-(1-phenylethyl)-2-azetidinyl]methanol](/img/structure/B371793.png)


![Diethyl 2-[({3-methyl-1-[(4-methylphenyl)sulfonyl]-2-aziridinyl}carbonyl)amino]malonate](/img/structure/B371797.png)
![di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone](/img/structure/B371801.png)
![N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide](/img/structure/B371803.png)
![4-Methylspiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-1-ylamine](/img/structure/B371804.png)
![1-Bromo-4-chlorospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)](/img/structure/B371806.png)

![1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-yl acetate](/img/structure/B371808.png)

